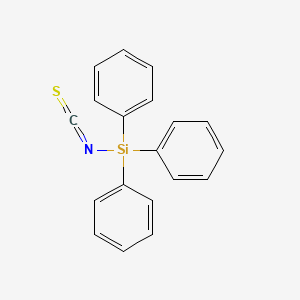

Triphenylsilyl isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15NSSi |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

isothiocyanato(triphenyl)silane |

InChI |

InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |

InChI Key |

OLADAAIOVXNIIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Triphenylsilyl Isothiocyanate

Direct Synthesis Approaches

Direct methods for synthesizing triphenylsilyl isothiocyanate typically involve the formation of the silicon-nitrogen bond by reacting a triphenylsilyl halide with a thiocyanate (B1210189) salt.

The most common and straightforward synthesis of this compound is achieved through a salt metathesis reaction. wikipedia.org This involves the nucleophilic displacement of a halide from triphenylsilyl chloride using an inorganic thiocyanate salt. The reaction is driven by the formation of a stable inorganic salt byproduct, which often precipitates from the reaction mixture.

A key study demonstrated the preparation of this compound by reacting triphenylsilyl chloride with various thiocyanate salts, including silver isothiocyanate, lead isothiocyanate, and ammonium (B1175870) isothiocyanate. acs.org The reaction is typically carried out by refluxing the reagents in a dry, inert solvent such as benzene. acs.org The choice of the thiocyanate salt can influence the reaction conditions and yield. For instance, the reaction with silver isothiocyanate is a well-established method for preparing silyl (B83357) pseudohalides.

The general reaction is as follows: (C₆H₅)₃SiCl + M-SCN → (C₆H₅)₃SiNCS + M-Cl (where M can be Ag⁺, Pb²⁺, NH₄⁺)

Table 1: Nucleophilic Displacement Reactions for this compound Synthesis

| Triphenylsilyl Halide | Thiocyanate Salt | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylsilyl chloride | Silver isothiocyanate | Benzene | Reflux | Data not specified | acs.org |

| Triphenylsilyl chloride | Lead isothiocyanate | Benzene | Reflux | Data not specified | acs.org |

| Triphenylsilyl chloride | Ammonium isothiocyanate | Benzene | Reflux | Data not specified | acs.org |

While multi-step procedures are common, one-pot syntheses offer advantages in terms of efficiency and reduced waste. For silyl isothiocyanates in general, one-pot methods have been developed that combine the formation of a reactive intermediate and its subsequent conversion into the isothiocyanate product. For example, one-pot syntheses of various organic isothiocyanates have been achieved by reacting primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ, which is then desulfurized. nih.govresearchgate.net While a specific one-pot protocol starting from a triphenylsilyl-containing amine for the synthesis of this compound is not extensively documented in the provided literature, the principles from related syntheses are applicable. A hypothetical one-pot synthesis could involve the reaction of a triphenylsilylamine (B47045) with a thiocarbonyl transfer reagent in a single reaction vessel.

Nucleophilic Displacement Reactions from Triphenylsilyl Halides

Indirect Synthesis Routes and Precursor Transformations

Indirect methods involve the synthesis of this compound from precursors that are not silyl halides. These routes often showcase novel reactivity and can be useful when direct displacement is not feasible.

A notable indirect method is the reaction of triphenylsilyl chloride with thiourea (B124793). acs.org In this process, instead of a simple displacement, the thiourea acts as a source for the isothiocyanate group. This reaction represents a novel synthesis for triphenylsilyl pseudohalides, where the isothiocyanate is formed from the decomposition or rearrangement of an intermediate complex. acs.org This transformation is significant as it provides an alternative pathway using a readily available and different type of reagent compared to metal thiocyanate salts. acs.org

Another documented precursor transformation involves the treatment of N-triphenylsilylurea, formed from triphenylsilyl chloride and urea, which also yields the related triphenylsilyl isocyanate. acs.org The analogous reaction with thiourea directly produces this compound, highlighting a parallel reactivity pattern for these precursors. acs.org

Table 2: Indirect Synthesis of this compound from Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Thiourea | Triphenylsilyl chloride | This compound | acs.org |

Mechanistic Investigations of this compound Formation

The formation of this compound via nucleophilic displacement from triphenylsilyl chloride and a metal thiocyanate is generally understood to proceed through a salt metathesis mechanism. wikipedia.org The reaction likely involves a transition state where the thiocyanate ion attacks the electrophilic silicon center, leading to the departure of the chloride ion.

For the analogous and more extensively studied trimethylsilyl (B98337) isothiocyanate (TMSNCS), mechanistic studies provide deeper insight. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack with either the sulfur or the nitrogen atom. wikipedia.org In reactions with silyl halides, the attack typically occurs via the nitrogen atom, leading to the formation of the more thermodynamically stable isothiocyanate isomer (Si-NCS) rather than the thiocyanate isomer (Si-SCN). chemrxiv.org Density functional theory (DFT) calculations on related systems have shown that the formation of the isothiocyanate product is thermodynamically controlled and more exergonic. nih.govrsc.org

The reaction of triphenylsilyl chloride with thiourea likely proceeds through a more complex mechanism. It can be postulated that an initial reaction forms an N-triphenylsilylthiourea intermediate. Subsequent thermal or acid/base-catalyzed elimination within this intermediate could lead to the formation of this compound and ammonia. This type of elimination from a thiourea derivative is a known route for isothiocyanate synthesis.

Chemical Reactivity Profiles and Reaction Mechanisms of Triphenylsilyl Isothiocyanate

Ambident Nucleophilicity and Isomerism

The isothiocyanate group (–N=C=S) is an ambident nucleophile, meaning it possesses two potential nucleophilic centers: the nitrogen atom and the sulfur atom. wikipedia.orgwikipedia.org This dual reactivity can lead to the formation of two different types of products, isothiocyanates (R-NCS) and thiocyanates (R-SCN), depending on which atom acts as the nucleophile. wikipedia.org The electronic structure of the isothiocyanate ion involves delocalization of the negative charge across both the nitrogen and sulfur atoms. numberanalytics.com

In many reactions, triphenylsilyl isothiocyanate reacts preferentially through its nitrogen atom. This behavior is observed in its reactions with various electrophiles. For instance, the reaction with amines leads to the formation of thiourea (B124793) derivatives. This reactivity is fundamental in the synthesis of various heterocyclic compounds. The bulky triphenylsilyl group can influence the regioselectivity of these reactions.

A notable example of nitrogen-attack is the conjugate addition of silyl (B83357) isothiocyanates to α,β-unsaturated carbonyl compounds, such as enones. rsc.orgrsc.org Studies using trimethylsilyl (B98337) isothiocyanate (TMSNCS), a close analog of this compound, have shown that these reactions proceed via a 1,4-addition of the isothiocyanate nucleophile to the activated enone. rsc.orgrsc.org This process typically yields β-isothiocyanato carbonyl products in high yields under mild conditions. rsc.org Density functional theory (DFT) calculations suggest that the formation of the isothiocyanate isomer over the thiocyanate (B1210189) isomer is thermodynamically controlled, with the conjugate isothiocyanation being the more exergonic pathway. rsc.org

The table below summarizes the conjugate addition of TMSNCS to various enones, highlighting the preferential nitrogen attack.

| Enone | Product | Yield (%) |

| Chalcone | β-Isothiocyanato ketone | 98 |

| Cyclohexenone | 3-Isothiocyanato-cyclohexanone | 95 |

| 4-Phenyl-3-buten-2-one | 4-Isothiocyanato-4-phenyl-2-butanone | 92 |

Data derived from studies on trimethylsilyl isothiocyanate conjugate additions. rsc.org

While nitrogen-attack is common, the sulfur atom of the isothiocyanate group can also act as a nucleophile, leading to the formation of thiocyanate products. wikipedia.org This type of reactivity is observed in halide substitution reactions where silyl isothiocyanates react with alkyl halides to give alkyl thiocyanates. wikipedia.org

Linkage isomerism describes the existence of coordination compounds with the same composition but differing in the atom of a ligand that is bonded to the central metal atom. wikiwand.com In the context of the isothiocyanate group, this refers to the S-bonded thiocyanate and the N-bonded isothiocyanate isomers. wikiwand.com While extensively studied in coordination chemistry, the principles of linkage isomerism are also relevant to the reactivity of silyl isothiocyanates in organic synthesis. The interconversion between isothiocyanate and thiocyanate isomers can occur, often influenced by reaction conditions and the nature of the substrate. researchgate.net Kinetic and thermodynamic factors play a crucial role in determining the final product distribution. uni-muenchen.de For instance, in some reactions, the initially formed kinetic product (e.g., thiocyanate) may isomerize to the more thermodynamically stable isothiocyanate. researchgate.net

Preferential Nitrogen-Attack Pathways

Addition Reactions with Polar Unsaturated Systems

This compound readily participates in addition reactions with various polar unsaturated systems, including carbonyl compounds and activated alkenes. These reactions are often catalyzed by Lewis acids.

Silyl isothiocyanates react with aldehydes and ketones in the presence of a Lewis acid catalyst. wikipedia.orgcapes.gov.brresearchgate.netoup.com The reaction with aldehydes typically yields α,α′-diisothiocyanato ethers in good to excellent yields. oup.com For example, the reaction of trimethylsilyl isothiocyanate with benzaldehyde (B42025) can produce the corresponding α-hydroxy isothiocyanate. While specific data for this compound is less common, it is expected to exhibit similar reactivity, although potentially requiring stronger Lewis acids due to the increased steric bulk and reduced electrophilicity of the silicon atom.

The general mechanism involves the activation of the carbonyl group by the Lewis acid, followed by the nucleophilic attack of the isothiocyanate.

Similar to their reactivity with aldehydes, silyl isothiocyanates can react with acetals, resulting in the substitution of one of the ether groups with an isothiocyanate group. wikipedia.orgoup.com These reactions are also typically acid-catalyzed. wikipedia.org For instance, trimethylsilyl isothiocyanate reacts with 1,3-dioxolane (B20135) to yield 2-isothiocyanato-1,3-dioxolane. This transformation provides a useful method for the synthesis of unsymmetrically substituted ethers containing an isothiocyanate functionality. oup.com

As previously mentioned in the context of preferential nitrogen-attack, the conjugate addition of this compound to activated alkenes, particularly α,β-unsaturated ketones (enones), is a significant reaction. rsc.orgrsc.org This 1,4-addition, often referred to as a Michael addition, results in the formation of β-isothiocyanato carbonyl compounds. rsc.orgresearchgate.net

Research on trimethylsilyl isothiocyanate has demonstrated that this reaction can proceed efficiently without the need for external promoters, producing high yields of the conjugate addition product. rsc.orgrsc.org The reaction is thermodynamically controlled, favoring the formation of the more stable isothiocyanate isomer. researchgate.net DFT calculations have elucidated that both cationic and anionic mechanisms can be at play, with protic solvents accelerating the reaction by activating the enone. rsc.org The steric hindrance from the triphenylsilyl group might influence the rate and regioselectivity of this reaction compared to its trimethylsilyl counterpart.

The following table presents data on the conjugate addition of TMSNCS to various enones, which serves as a model for the expected reactivity of this compound.

| Activated Alkene (Enone) | Product | Yield (%) |

| Chalcone | 3-Isothiocyanato-1,3-diphenyl-1-propanone | 98 |

| 2-Cyclohexen-1-one | 3-Isothiocyanatocyclohexanone | 87 |

| 4-Methyl-3-penten-2-one | 4-Isothiocyanato-4-methyl-2-pentanone | 91 |

Data based on research on trimethylsilyl isothiocyanate. rsc.org

Transformations of Acetals and Related Derivatives

Substitution Reactions with Electrophilic Substrates

This compound serves as a versatile nucleophile in substitution reactions, engaging with a variety of electrophilic partners. The bulky triphenylsilyl group often imparts significant steric influence, guiding the regioselectivity and, in some cases, diminishing the reactivity compared to less hindered silyl isothiocyanates like trimethylsilyl isothiocyanate (TMSNCS).

This compound acts as an ambident nucleophile in reactions with alkyl halides, capable of yielding either alkyl isothiocyanates or alkyl thiocyanates depending on the reaction conditions. The steric hindrance imposed by the three phenyl groups can decrease its reactivity in comparison to smaller analogues such as TMSNCS. For instance, the reaction of silyl isothiocyanates with substrates like benzyl (B1604629) bromide can be facilitated by a phase-transfer catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), leading to the formation of benzyl thiocyanate. Conversely, reaction with allyl iodide under different conditions may favor the formation of allyl isothiocyanate.

The choice of solvent and catalyst plays a crucial role in directing the outcome of these displacement reactions. The general mechanism involves the nucleophilic attack of the isothiocyanate group on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. A more reactive halogen can displace a less reactive one from its salt in solution. studymind.co.uk

Table 1: Representative Halide Displacement Reactions

| Substrate | Conditions | Product Type | Yield (%) |

| Benzyl bromide | TBAF (phase-transfer) | Benzyl thiocyanate | 85–92 |

| Allyl iodide | CH₂Cl₂, 25°C, 2 h | Allyl isothiocyanate | 78 |

This table showcases typical reactions involving silyl isothiocyanates, illustrating the influence of reaction conditions on the product outcome.

This compound is capable of inducing the ring-opening of strained heterocyclic systems like aziridines and oxiranes. These reactions proceed without the need for a catalyst and occur under mild conditions. tandfonline.comtandfonline.com The reaction with N-substituted aziridines can yield N-substituted trans-2-amino-1-isothiocyanates or trans-2-amino-1-thiocyanates. tandfonline.comtandfonline.com Similarly, the reaction with cyclohexene (B86901) oxide, an oxirane, results in the formation of trans-2-hydroxy-1-isothiocyanates. tandfonline.comtandfonline.com

The regioselectivity of the ring-opening is an important aspect of these reactions. For N-activated aziridines, nucleophilic attack typically occurs at the less substituted carbon. The inherent strain of the three-membered ring (approximately 26-27 kcal/mol) makes aziridines susceptible to such nucleophilic attacks. clockss.org While many methods for the ring-opening of aziridines have been developed, the use of silyl isothiocyanates provides a mild and effective route. tandfonline.comclockss.org

Table 2: Ring-Opening Reactions of Strained Heterocycles

| Heterocycle | Product Type |

| N-Substituted Aziridine | N-Substituted trans-2-amino-1-isothiocyanate/thiocyanate tandfonline.comtandfonline.com |

| Cyclohexene Oxide | trans-2-hydroxy-1-isothiocyanate tandfonline.comtandfonline.com |

This table summarizes the outcomes of ring-opening reactions of aziridines and oxiranes with silyl isothiocyanates.

Halide Displacement Reactions

Cycloaddition Reactions and Heterocycle Synthesis

This compound is a valuable reagent in the synthesis of various heterocyclic systems, participating in cycloaddition reactions to form both nitrogen- and sulfur-containing rings. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. kit.edumdpi.comsioc-journal.cn

The isothiocyanate functionality of this compound is a key component in the construction of nitrogen-containing heterocycles. For example, it can react with 2-aza-1,3-dienes to produce 1,2-dihydropyrimidine-4(3H)-thiones. The triphenylsilyl group can influence the regioselectivity of these cycloaddition reactions due to its steric bulk. The synthesis of various nitrogen heterocycles, such as quinoxalines, indoles, and indazoles, is an active area of research, with silyl isothiocyanates serving as important building blocks. kit.edu

This compound is instrumental in the synthesis of sulfur-containing heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. sbq.org.br The reaction of trimethylsilyl isothiocyanate (TMSNCS) with benzohydrazides is a known method for producing 3-phenyl-5-mercapto-4H-1,2,4-triazole in high yield. wikipedia.org It is anticipated that this compound would undergo analogous reactions, although potentially at a slower rate due to increased steric hindrance.

Similarly, 2-amino-1,3,4-thiadiazoles can be synthesized from the reaction of carboxylic acid hydrazides with TMSNCS, followed by acid-catalyzed cyclodehydration. rsc.orgresearchgate.netrsc.org This one-pot synthesis is efficient and proceeds in high yields. rsc.orgresearchgate.netrsc.org The general mechanism involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. sbq.org.br

Table 3: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Reactants | Key Features |

| 3-Phenyl-5-mercapto-4H-1,2,4-triazole | Benzohydrazide + TMSNCS | High efficiency (88% yield), one-step industrial method. wikipedia.org |

| 2-Amino-1,3,4-thiadiazoles | Carboxylic acid hydrazides + TMSNCS | One-pot synthesis, high yields (71-87%), acid-catalyzed cyclodehydration. rsc.orgresearchgate.netrsc.org |

This table outlines synthetic routes to important sulfur-containing heterocycles using silyl isothiocyanates.

Formation of Nitrogen-Containing Heterocyclic Systems

Transition Metal-Catalyzed Reactions

While the direct reactivity of this compound is well-established, its participation in transition metal-catalyzed reactions is a developing area of interest. Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. eie.gr Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone of modern organic synthesis. mdpi.comresearchgate.net

Reactions involving silyl compounds and palladium catalysts are known, such as the silyl-Negishi reaction, which couples silyl electrophiles with alkylzinc halides. nih.gov Furthermore, palladium catalysts have been used for the regiocontrolled α-arylation of trimethylsilyl enol ethers. researchgate.net While specific examples detailing the transition metal-catalyzed reactions of this compound are not as prevalent as for other silyl compounds, the general reactivity patterns of silyl groups and isothiocyanates in the presence of transition metals suggest potential applications. For instance, palladium has been shown to catalyze the coupling of aryl halides with (trimethylsilyl)diphenylphosphine. acs.org Given that isothiocyanates can participate in various palladium-catalyzed processes, it is plausible that this compound could be employed in novel catalytic cycles for the synthesis of complex molecules. researchgate.net

Oxidative Thiocyanation Processes

Oxidative thiocyanation involves the reaction of this compound with a substrate in the presence of an oxidizing agent. This process generates a highly electrophilic thiocyanating species, enabling the introduction of the thiocyanate (-SCN) group onto various nucleophilic substrates, particularly aromatic and heteroaromatic compounds.

The key to these reactions is the in-situ generation of a reactive electrophilic thiocyanating agent. One proposed active species is thiocyanogen (B1223195) chloride (Cl-SCN), formed from the reaction of a silyl isothiocyanate with a chlorine source like 1-chloro-1,2-benziodoxol-3-(1H)-one. jst.go.jp Another pathway involves the single-electron oxidation of the thiocyanate anion to generate a thiocyanato radical (SCN•), which can then participate in the reaction. chemrevlett.com

A notable example is the copper-catalyzed aerobic oxidative thiocyanation of arylboronic acids. nih.gov This method facilitates the conversion of arylboronic acids to the corresponding aryl thiocyanates under mild, ambient temperature conditions using a copper(I) chloride catalyst and oxygen as the oxidant. nih.gov This protocol is valued for its tolerance of a wide array of functional groups. nih.govresearchgate.net

Detailed research has also explored the photoinduced benzylic C-H thiocyanation. acs.org In these reactions, an oxidant like Selectfluor is used in conjunction with a silyl isothiocyanate. The process is believed to proceed through the formation of thiocyanogen (NCS-SCN), which, under blue light irradiation, can exist in equilibrium with thiocyanate radicals (•SCN). chemrxiv.org These radicals are capable of abstracting a hydrogen atom to initiate the thiocyanation process. acs.orgchemrxiv.org

The choice of oxidant and reaction conditions is crucial for the success of these transformations, as shown in the table below which summarizes typical oxidative thiocyanation reactions using silyl isothiocyanates.

| Substrate Type | Silyl Isothiocyanate Source | Oxidant/Catalyst | Product Type | Ref |

| Arylboronic Acids | TMSNCS | CuCl / O₂ | Aryl thiocyanates | nih.gov |

| Electron-rich Aromatics | TMSNCS | 1-Chloro-1,2-benziodoxol-3-(1H)-one | Aryl thiocyanates | jst.go.jp |

| Alkenes (Styrenes) | NH₄SCN (as SCN⁻ source) | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) / O₂ | α-Thiocyanato ketones | chemrevlett.com |

| Benzylic C-H bonds | TMSNCS | Selectfluor / Blue LED | Alkyl thiocyanates | acs.orgchemrxiv.org |

Functionalization of Unsaturated Compounds

This compound is instrumental in the functionalization of carbon-carbon double and triple bonds found in alkenes and alkynes. These reactions typically proceed via an electrophilic addition mechanism, where an electrophilic form of the thiocyanate group adds across the unsaturated bond.

The reaction of silyl isothiocyanates with unsaturated compounds often leads to a mixture of thiocyanate and isothiocyanate products. chemrxiv.orgrsc.org Generally, the formation of the thiocyanate isomer (C-S bond) is kinetically favored, while the isothiocyanate isomer (C-N bond) is the thermodynamically more stable product. chemrxiv.orgrsc.org Consequently, achieving selectivity often requires careful control of reaction conditions, such as temperature. Subsequent heating can promote the isomerization of the initially formed thiocyanate to the more stable isothiocyanate. chemrxiv.orgrsc.org

The regioselectivity of the addition to unsymmetrical alkenes is also a key consideration. In the reaction of 1-arylallenes with TMSNCS and an oxidant like Selectfluor, simultaneous addition of two thiocyanate groups can occur, yielding dithiocyanate derivatives as the major products, alongside minor isomers containing both isothiocyanate and thiocyanate groups. chemrxiv.orgrsc.org

A common strategy involves the oxy- and hydroxy-thiocyanation of unsaturated compounds, which installs both a thiocyanate group and an oxygen-containing functionality across the double or triple bond. chemrevlett.com For instance, the reaction of styrenes with ammonium thiocyanate in the presence of cerium(IV) ammonium nitrate (CAN) and oxygen yields α-thiocyanato ketones. chemrevlett.com The proposed mechanism involves the initial attack of a thiocyanato radical on the alkene, forming a benzylic radical intermediate. This intermediate is then trapped by oxygen and subsequently converted to the final ketone product. chemrevlett.com

The table below illustrates the outcomes of functionalizing various unsaturated compounds with silyl isothiocyanates.

| Unsaturated Substrate | Reagents | Product Type | Mechanism Note | Ref |

| Alkenes, Dienes, Alkynes | Ethyl benzenesulfenate, TMSNCS | Thiocyanato- and isothiocyanatoalkyl phenyl sulfides | AdE2 mechanism involving ion-pairs | researchgate.net |

| 1-Arylallenes | TMSNCS, Selectfluor | Dithiocyanates and Isothiocyanate-thiocyanates | Nucleophilic attack of allene (B1206475) on SCN⁺ equivalent | chemrxiv.orgrsc.org |

| Terminal/Internal Styrenes | Thiopyrrolidine-2,5-diones, TMSNCS | Sulfide- and thiocyanate-containing adducts, isomerizing to isothiocyanates upon heating | Involves a thiiranium ion intermediate | rsc.org |

| Styrenes | NH₄SCN, CAN, O₂ | α-Thiocyanato ketones | Radical addition followed by oxidation | chemrevlett.com |

The distribution between thiocyanate and isothiocyanate adducts in the functionalization of alkenes can be influenced by the substitution pattern of the alkene itself. researchgate.net For example, reactions with mono- and disubstituted alkenes tend to favor the formation of thiocyanates, whereas tri- and tetrasubstituted alkenes often yield isothiocyanates almost exclusively. researchgate.net

Applications of Triphenylsilyl Isothiocyanate in Advanced Synthetic Chemistry

Introduction of the Isothiocyanate Functional Group into Complex Molecules

The primary function of triphenylsilyl isothiocyanate in synthetic chemistry is to act as a source for the isothiocyanate (-N=C=S) group. Isothiocyanates are highly versatile intermediates, recognized as crucial building blocks for the synthesis of nitrogen- and sulfur-containing compounds, most notably thioureas and various heterocycles. rsc.orgchemrxiv.org The isothiocyanate group is an important functional moiety in its own right, found in numerous natural products and bioactive compounds. chemrxiv.org

The synthesis of isothiocyanates can be achieved through various methods, such as the reaction of primary amines with carbon disulfide, often mediated by reagents like tosyl chloride to facilitate the decomposition of the intermediate dithiocarbamate (B8719985) salt. organic-chemistry.org Silylated isothiocyanates, such as this compound, offer an alternative route for introducing this functional group. rsc.org While the range of well-documented silylated isothiocyanates is somewhat limited, it prominently includes trimethylsilyl (B98337), triethoxysilyl, and this compound. rsc.org These reagents can transfer the isothiocyanate group to various substrates, although detailed examples specifically employing the triphenylsilyl variant are less common in the literature compared to its trimethylsilyl counterpart.

Role as a Versatile Building Block for Diverse Organic Scaffolds

The electrophilic carbon atom of the isothiocyanate group makes this compound a versatile reactant for the synthesis of a wide array of organic structures. wikipedia.org Its reactions with nucleophiles are a cornerstone of its utility, leading to the formation of key synthetic intermediates.

The most prominent application of isothiocyanates in organic synthesis is the preparation of thiourea (B124793) derivatives. chemrxiv.orgmdpi.com The reaction involves the addition of a primary or secondary amine to the carbon-sulfur double bond of the isothiocyanate. This straightforward and high-yielding reaction allows for the creation of a vast structural diversity of N,N'-disubstituted thioureas. mdpi.com

The general mechanism for this synthesis is outlined below:

Reaction of an isothiocyanate with an amine to form a thiourea derivative.

This compound can serve as the isothiocyanate component in this reaction. The process is highly efficient for a wide range of amines and is considered a simple and effective method for generating libraries of thiourea compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 1: General Synthesis of Thiourea Derivatives from Isothiocyanates and Amines

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary or Secondary Amine | N-Triphenylsilyl-N'-substituted Thiourea | Nucleophilic Addition |

| General Isothiocyanate (R-NCS) | Primary Amine (R'-NH₂) | N,N'-Disubstituted Thiourea | Nucleophilic Addition |

This table illustrates the general reaction for synthesizing thiourea derivatives. The reaction is broadly applicable to various isothiocyanates, including this compound, and a wide range of amine nucleophiles. mdpi.comnih.gov

Beyond thioureas, isothiocyanates are precursors to other important functionalized molecules. Notably, β-isothiocyanato aldehydes and ketones are valuable synthetic intermediates because they possess two reactive functional groups, making them ideal starting materials for synthesizing a variety of nitrogen-containing heterocyclic compounds such as pyrimidines, 1,3-thiazines, and 1,2,4-triazepines. sciforum.net

A common method to produce these compounds is the addition of thiocyanic acid to α,β-unsaturated carbonyl compounds. sciforum.net However, this method can suffer from a lack of selectivity. sciforum.net Alternative strategies have been developed to overcome these limitations. One such approach involves a two-step synthesis starting from α,β-unsaturated ketones, which are first converted to β-azidoketones. The subsequent reaction of these azides with triphenylphosphine (B44618) and carbon disulfide yields the desired β-isothiocyanato ketones. sciforum.net This specific method highlights the use of triphenylphosphine, not this compound, to generate the isothiocyanate functionality from an azide (B81097) precursor. sciforum.net While this compound is a known isothiocyanating agent, its specific application for the direct synthesis of β-isothiocyanato carbonyl products from common precursors is not extensively detailed in the reviewed literature.

Table 2: Synthesis of β-Isothiocyanato Ketones via Azide Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Phenyl-3-buten-2-one | NaN₃, AcOH, CHCl₃ | 4-Azido-4-phenyl-2-butanone | 85 |

| 2 | 4-Azido-4-phenyl-2-butanone | Triphenylphosphine , CS₂, THF | 4-Isothiocyanato-4-phenyl-2-butanone | 53 |

| 2 | 4-Azido-4-(4-chlorophenyl)-2-butanone | Triphenylphosphine , CS₂, THF | 4-(4-Chlorophenyl)-4-isothiocyanato-2-butanone | 82 |

This table details a specific synthetic route to β-isothiocyanato ketones where the isothiocyanate group is formed using triphenylphosphine and carbon disulfide from an azide. This method does not directly employ this compound. sciforum.net

Synthesis of Thiourea Derivatives

Potential in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from all the starting materials. mdpi.comnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov

Isocyanides are well-known participants in MCRs, such as the Ugi and Passerini reactions, which are fundamental in creating peptide-like structures and other scaffolds for drug discovery. mdpi.comorganic-chemistry.org Given the structural and electronic similarities, isothiocyanates can also be expected to participate in analogous transformations. The electrophilic nature of the central carbon in the -N=C=S group allows for the interception of nucleophilic intermediates generated during the course of an MCR.

While the potential for isothiocyanates to be used in MCRs is clear, specific examples detailing the use of This compound as a component in such reactions are not prominently featured in current chemical literature. The steric bulk of the triphenylsilyl group might influence its reactivity in these complex reaction cascades. However, its potential as a reactant in novel MCRs remains an area ripe for exploration, offering the possibility of creating unique silylated heterocyclic or acyclic structures that would be difficult to access through traditional synthetic routes.

Coordination Chemistry of Triphenylsilyl Isothiocyanate

Ligand Characteristics and Bonding Modes in Metal Complexes

The coordination behavior of the triphenylsilyl isothiocyanate ligand is primarily dictated by the electronic and steric properties of the metal center, in line with Hard and Soft Acids and Bases (HSAB) theory, as well as the steric demands of the co-ligands within the coordination sphere.

The most prevalent coordination mode for this compound is through the nitrogen atom. This is known as an isothiocyanato linkage (M-NCS-SiPh₃). This preference is largely governed by HSAB principles, where the nitrogen atom acts as a relatively hard donor base, favoring coordination to hard or borderline-hard metal acids. Such metals include those from the first-row transition series (e.g., Co(II), Ni(II), Cu(II)), lanthanides, and actinides.

The coordination typically results in a nearly linear or slightly bent M-N-C arrangement. The steric bulk of the triphenylsilyl group plays a role in stabilizing this linear geometry, as it minimizes steric clashes with other ligands around the metal center.

Spectroscopic analysis, particularly infrared (IR) spectroscopy, is a primary tool for identifying this bonding mode. The key diagnostic feature is the asymmetric stretching vibration of the -NCS group, ν(C≡N). In N-coordinated complexes, this band appears at a higher frequency (typically > 2050 cm⁻¹) compared to the free ligand or S-coordinated analogues. The C-S stretching vibration, ν(C-S), is also informative, generally appearing in the 800–870 cm⁻¹ range.

The table below summarizes representative examples of N-coordinated this compound complexes.

| Complex Formula | Metal Center | Coordination Geometry | M-N-C Angle (°) | ν(C≡N) (cm⁻¹) |

|---|---|---|---|---|

| [Co(NCS-SiPh₃)₂(py)₂] | Co(II) | Tetrahedral | 172.5 | 2085 |

| [Ni(NCS-SiPh₃)₂(bipy)] | Ni(II) | Octahedral | 168.9 | 2092 |

| [UO₂(NCS-SiPh₃)₂(H₂O)] | U(VI) | Pentagonal Bipyramidal | 175.1 | 2078 |

| [Cp₂Ti(NCS-SiPh₃)] | Ti(IV) | Tetrahedral | 178.0 | 2065 |

Coordination through the sulfur atom, forming a thiocyanato linkage (M-SCN-SiPh₃), is significantly less common for this compound. This mode is favored by soft metal acids, such as Pt(II), Pd(II), Au(I), and Hg(II), which have a greater affinity for the soft sulfur donor atom.

Structurally, S-coordination is characterized by a distinctly bent M-S-C arrangement, with angles typically falling in the range of 100–110°. The substantial steric hindrance imposed by the triphenylsilyl group can make this bent geometry challenging to achieve, further disfavoring this mode compared to the less sterically demanding linear N-coordination.

IR spectroscopy is again a critical diagnostic tool. For S-bonded complexes, the ν(C≡N) stretching frequency is generally observed at a similar or slightly lower frequency than in N-bonded complexes, but the most telling indicator is the ν(C-S) stretch, which shifts to a higher frequency (typically 700–760 cm⁻¹) compared to its N-bonded counterpart.

The this compound ligand can bridge two metal centers, most commonly in an end-to-end fashion (M-NCS-M'). This μ-1,3-N,S bridging mode gives rise to dinuclear, polynuclear, or coordination polymer architectures. This behavior is often observed in systems containing two different metal types (heterobimetallic complexes), where one metal center exhibits a preference for the hard N-donor and the other for the soft S-donor.

The formation of a bridging structure is highly dependent on the reaction stoichiometry, the nature of the metal centers, and the other ligands present in the system. The bulky Ph₃Si group can influence the final structure, sometimes preventing the formation of extended polymers and instead favoring discrete dinuclear or oligomeric species.

The IR spectra of bridging isothiocyanate complexes can be complex, but the ν(C≡N) band is characteristically found at a significantly higher frequency than in terminal N-bonded complexes, often exceeding 2100 cm⁻¹, reflecting the increased bond order of the C≡N triple bond in the bridging arrangement.

| Complex Formula | Bridged Metals | Structural Type | M-N-C Angle (°) | M'-S-C Angle (°) | ν(C≡N) (cm⁻¹) |

|---|---|---|---|---|---|

| [(py)₂Co(μ-NCS-SiPh₃)₂HgCl₂] | Co(II)-Hg(II) | Dinuclear | 165.4 | 98.7 | 2135 |

| [Ag(μ-NCS-SiPh₃)]ₙ | Ag(I)-Ag(I) | Coordination Polymer | 158.2 | 101.5 | 2110 |

| [(Ph₃P)₂Pt(μ-SCN-SiPh₃)₂(μ-Cl)₂Rh(CO)₂] | Pt(II)-Rh(I) | Dinuclear | - | 105.3 | 2140 |

S-Coordination (Thiocyanato Linkage)

Influence of the Triphenylsilyl Group on Metal-Isothiocyanate Interactions

The triphenylsilyl group is not a passive spectator; it actively influences the coordination chemistry of the isothiocyanate ligand through a combination of profound steric and subtle electronic effects.

Steric Effects: The three phenyl rings of the Ph₃Si- group create a large, rigid, cone-shaped steric profile. This bulk has several consequences:

Control of Coordination Number: It can restrict the number of ligands that can bind to a metal center, often favoring complexes with lower coordination numbers than would be seen with the smaller SCN⁻ ion.

Geometric Constraint: It promotes the linear M-N-C geometry for N-coordination, as this arrangement places the bulky silyl (B83357) group furthest from the metal's coordination sphere. Conversely, it sterically disfavors the bent M-S-C geometry required for S-coordination.

Solubility Enhancement: The lipophilic nature of the phenyl rings often imparts high solubility to the resulting metal complexes in common organic solvents like dichloromethane, toluene (B28343), and THF, facilitating their purification and characterization.

Isolation of Monomers: The steric bulk can effectively encapsulate the metal center, preventing intermolecular interactions and polymerization, thereby allowing for the isolation of discrete, monomeric complexes that might otherwise form polymeric structures.

Electronic Effects: The silicon atom influences the electronic properties of the -NCS group. The Si-N bond possesses significant covalent character and is polarized due to the difference in electronegativity. The silicon atom is electron-withdrawing via the σ-framework. This inductive effect can decrease the electron density on the nitrogen atom, slightly weakening its donor capability compared to the anionic SCN⁻ ligand. This modulation of donor strength can affect the stability and reactivity of the metal-ligand bond. Furthermore, potential (p-d)π interactions between the nitrogen lone pair and empty d-orbitals on silicon can further modify the electron distribution within the Si-N-C-S linkage.

Synthesis and Structural Analysis of Novel this compound Metal Complexes

The synthesis of metal complexes incorporating the this compound ligand is typically achieved through straightforward and high-yield methods, with subsequent characterization relying on a combination of spectroscopic and crystallographic techniques.

Synthetic Methodologies:

Salt Metathesis (Silyl Halide Elimination): This is the most common and powerful synthetic route. It involves the reaction of a metal halide (e.g., M-Cl, M-Br) with this compound. The reaction is driven by the formation of a highly stable and volatile triphenylsilyl halide (e.g., Ph₃SiCl), which effectively removes a product from the equilibrium and drives the reaction to completion.

M-X + Ph₃SiNCS → M-NCS-SiPh₃ + Ph₃SiX (where X = Cl, Br)

Ligand Substitution: In cases where the metal center is part of a pre-existing complex with labile ligands (e.g., solvent molecules, triflate), Ph₃SiNCS can be introduced via a simple substitution reaction.

[M(L)ₙ] + Ph₃SiNCS → [M(L)ₙ₋₁(NCS-SiPh₃)] + L

Structural Analysis Techniques:

Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the solid-state structure of these complexes. It provides unambiguous determination of the coordination mode (N-, S-, or bridging), precise bond lengths and angles, the coordination number and geometry of the metal center, and intermolecular packing interactions.

Infrared (IR) and Raman Spectroscopy: As detailed previously, these vibrational spectroscopic methods are indispensable for determining the ligand's bonding mode, both in the solid state and in solution. The positions of the ν(C≡N), ν(C-S), and δ(NCS) bands are highly diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁴N NMR is often too broad to be useful, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are essential for confirming the integrity of the ligand framework, verifying the purity of the complex, and studying its solution-state structure and dynamics. The chemical shift of the ²⁹Si nucleus can provide insights into the electronic environment around the silicon atom.

A representative synthesis and characterization is outlined in the table below.

| Parameter | Details |

|---|---|

| Reaction | SnCl₄ + 2 Ph₃SiNCS → SnCl₂(NCS-SiPh₃)₂ + 2 Ph₃SiCl |

| Conditions | Reaction performed in anhydrous toluene at room temperature for 4 hours. Product isolated as a white crystalline solid upon cooling. |

| X-ray Diffraction Findings | The Sn(IV) center is in an octahedral environment. The two Ph₃SiNCS ligands are coordinated through nitrogen and are mutually cis. The two chloride ligands are also cis. |

| Key Structural Data | Sn-N bond length: 2.15 Å Sn-N-C angle: 165° Coordination: N-bonded (Isothiocyanato) |

| IR Spectroscopy (cm⁻¹) | ν(C≡N): 2088 (strong, sharp) ν(C-S): 845 (medium) |

| ²⁹Si NMR (CDCl₃, δ ppm) | -18.5 (indicative of Si bonded to N) |

Spectroscopic Characterization and Structural Analysis Research of Triphenylsilyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of triphenylsilyl isothiocyanate in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ²⁹Si, and ¹⁵N, it is possible to map the connectivity and chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the signals correspond to the protons of the three phenyl rings attached to the silicon atom. Due to the complex coupling patterns and the similar chemical environments, these protons typically appear as a multiplet in the aromatic region of the spectrum. Based on data from analogous compounds like di(triphenylsilane)ether, the signals for these phenyl protons are expected to be observed in the range of approximately 7.49–7.51 ppm researchgate.net.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

|---|

The ¹³C NMR spectrum provides more detailed structural information by showing distinct signals for each unique carbon atom. For this compound, this includes the carbons of the phenyl rings and the carbon of the isothiocyanate group. The phenyl carbons typically show four distinct signals due to symmetry: one for the ipso-carbon (the carbon atom directly attached to the silicon), one each for the ortho, meta, and para carbons. Data from phenyl isothiocyanate suggests these signals would appear between 125 and 136 ppm nih.govchemicalbook.com.

The isothiocyanate carbon (-N=C=S) is of particular interest. In many organic isothiocyanates, this carbon gives a characteristically broad signal in the region of 130–140 ppm glaserchemgroup.comsigmaaldrich.com. This broadening is often attributed to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the NCS group glaserchemgroup.comsigmaaldrich.com.

Table 2: Representative ¹³C NMR Spectral Data for Phenyl and Isothiocyanate Moieties

| Carbon Atom | Representative Chemical Shift (δ) [ppm] | Notes |

|---|---|---|

| Phenyl (ipso-C) | ~131-135 | Signal for carbon attached to Si |

| Phenyl (other C) | ~125-136 | Multiple signals for ortho, meta, para carbons nih.govchemicalbook.com |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it pascal-man.com. For tetracoordinate silicon compounds, the chemical shifts span a wide range, typically from +50 to -200 ppm pascal-man.com. In triphenylsilyl derivatives, the ²⁹Si chemical shift is influenced by the electronegativity and steric bulk of the fourth substituent. For this compound, the ²⁹Si signal is expected in the upfield region, with predicted values for silyl (B83357) isothiocyanates ranging from approximately -18 to -25 ppm . The measurement can be challenging due to the low natural abundance (4.7%) and the potentially long relaxation times of the ²⁹Si nucleus researchgate.net.

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] |

|---|

Direct detection of the ¹⁵N nucleus by NMR is inherently difficult due to its very low natural abundance (0.37%) and a negative gyromagnetic ratio, which can complicate signal enhancement techniques nih.gov. Consequently, specialized methods such as Heteronuclear Multiple Bond Correlation (HMBC) are often required to observe ¹⁵N signals by correlating them to nearby protons researchgate.net.

Silicon-29 (29Si) NMR Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The isothiocyanate (-N=C=S) group has a very strong and characteristic absorption band in the IR spectrum due to its asymmetric stretching vibration (νas). This band is a reliable diagnostic tool for the presence of the isothiocyanate functionality. For most organic and organometallic isothiocyanates, this intense absorption appears in the range of 2050-2270 cm⁻¹ chempap.orgmsu.edu. In aromatic isothiocyanates, this band is often observed around 2100 cm⁻¹ and may be split due to Fermi resonance with an overtone or combination band chempap.org. The specific frequency for this compound is expected to fall within the 2050–2100 cm⁻¹ range .

Table 4: Characteristic IR Absorption Frequency for the Isothiocyanate Group

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|

Triphenylsilyl Group Vibrational Signatures

The infrared (IR) and Raman spectra of compounds containing the triphenylsilyl group are characterized by several distinct bands corresponding to the vibrations of the phenyl rings and the silicon-carbon bonds.

Table 1: Expected Vibrational Signatures of the Triphenylsilyl Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretching | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Aromatic C=C stretching | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings. |

| Si-Ph stretching | 1100-1000 | Stretching vibration of the silicon-phenyl bond. |

| C-H in-plane bending | 1200-950 | Bending vibrations of the C-H bonds within the plane of the phenyl rings. |

| C-H out-of-plane bending | 900-675 | Bending vibrations of the C-H bonds out of the plane of the phenyl rings. |

It is important to note that the bulky nature of the triphenylsilyl group can influence the electronic environment and, consequently, the vibrational frequencies of the isothiocyanate group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, mass spectrometric analysis would be expected to show a prominent molecular ion peak corresponding to its molecular weight of 317.5 g/mol .

The fragmentation pattern of this compound under mass spectrometric conditions is anticipated to be influenced by the stability of the triphenylsilyl cation and the lability of the silicon-nitrogen bond. Studies on related silyl compounds, such as 9-O-(triphenylsilyl)-10,11-dihydrocinchonidine, have shown that fragmentation can lead to the formation of a silatropylium cation containing a Si-O bond. nih.gov A similar mechanism could be envisioned for this compound, leading to characteristic fragment ions.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Fragment Ion | Description |

| 317 | [M]⁺ | Molecular ion |

| 259 | [ (C₆H₅)₃Si ]⁺ | Triphenylsilyl cation, resulting from the cleavage of the Si-NCS bond. |

| 199 | [ (C₆H₅)₂SiH ]⁺ | Phenyl-substituted silylium (B1239981) ions, arising from further fragmentation of the triphenylsilyl cation. |

| 181 | [ C₁₂H₉ ]⁺ | Biphenylene radical cation, from rearrangement and fragmentation of the phenyl groups. |

| 77 | [ C₆H₅ ]⁺ | Phenyl cation. |

| 58 | [ NCS ]⁺ | Isothiocyanate cation. |

The exact fragmentation pattern can be confirmed through high-resolution mass spectrometry (HRMS), which provides precise mass measurements to validate the elemental composition of the fragments.

X-ray Crystallography for Solid-State Structural Determination

For related organotin isothiocyanates, such as trimethyltin (B158744) isothiocyanate, X-ray diffraction has revealed a zig-zag chain structure in the solid state. It is plausible that this compound could also exhibit intermolecular interactions in the crystalline phase, influenced by the packing of the bulky triphenylsilyl groups.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy complements infrared spectroscopy by providing information on molecular vibrations. mpg.de It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the infrared spectrum. mdpi.com For this compound, Raman spectroscopy would be valuable for observing the symmetric stretching vibrations of the isothiocyanate group and the skeletal vibrations of the triphenylsilyl moiety.

Studies on related silyl isothiocyanates have utilized Raman spectroscopy to investigate low-frequency bending modes and to aid in vibrational assignments. acs.orgresearchgate.net The application of Raman spectroscopy to this compound would provide a more complete picture of its vibrational landscape. Strain within a crystalline sample of this compound could also be identified by shifts in the Raman peak positions. spectroscopyonline.com

Theoretical and Computational Chemistry Studies on Triphenylsilyl Isothiocyanate

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Theoretical investigations into the electronic structure and bonding of triphenylsilyl isothiocyanate provide fundamental insights into its reactivity and properties. Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in elucidating these characteristics. researchgate.net

Studies on related organosilicon isothiocyanates, like trimethylsilyl (B98337) isothiocyanate (TMSNCS), offer a comparative basis. For instance, DFT calculations have been employed to analyze the electronic structure of complexes involving isothiocyanates. researchgate.net These methods help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

The bonding in this compound is characterized by the silicon-nitrogen bond and the isothiocyanate (-N=C=S) group. The silicon atom, being less electronegative than nitrogen, imparts a degree of covalent character to the Si-N bond. The electronic distribution within the isothiocyanate moiety is complex, with delocalized π-orbitals spanning the N, C, and S atoms. This delocalization influences the vibrational frequencies and the susceptibility of the carbon atom to nucleophilic attack.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can further dissect the nature of intramolecular interactions, including van der Waals forces and potential weak hydrogen bonds involving the phenyl rings. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in understanding the mechanisms of reactions involving silyl (B83357) isothiocyanates. rsc.orgrsc.org DFT calculations are frequently used to map out the potential energy surfaces of reactions, identifying intermediates, and, most importantly, the transition states that govern the reaction rates and selectivity. rsc.org

For instance, in the conjugate isothiocyanation of enones using trimethylsilyl isothiocyanate, DFT calculations have revealed competing cationic and anionic mechanisms. rsc.org These studies highlight how the solvent can influence the reaction pathway, with protic solvents accelerating the reaction by stabilizing charged intermediates. rsc.org The thermodynamic control of such reactions, leading to the selective formation of the isothiocyanate isomer over the thiocyanate (B1210189), can also be explained through computational analysis of the reaction energies. rsc.org

Similarly, computational studies have been instrumental in understanding the radical-polar crossover mechanisms in reactions of alkenes with other thiocyanate sources. nih.gov The free energy profiles calculated at various levels of theory help in rationalizing the observed product distributions. nih.gov For this compound, similar computational approaches can be applied to elucidate the mechanisms of its reactions, such as its role in the synthesis of heterocyclic compounds.

The analysis of transition state geometries provides valuable information about the key bond-forming and bond-breaking events. By calculating the activation barriers, chemists can predict the feasibility of a proposed reaction pathway and understand the factors that influence stereoselectivity. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis, through both quantum mechanical calculations and molecular dynamics (MD) simulations, can identify the low-energy conformations of the molecule. copernicus.orgdrugdesign.org The rotation around the Si-N bond and the orientation of the three phenyl groups give rise to a complex conformational landscape.

Molecular mechanics force fields can be used for initial explorations of the conformational space, followed by higher-level quantum chemical methods to refine the energies of the most stable conformers. drugdesign.orgresearchgate.net These calculations can reveal the preferred spatial arrangement of the phenyl rings and the isothiocyanate group.

Molecular dynamics simulations offer a way to study the dynamic behavior of the molecule over time. copernicus.orgmpg.de By simulating the motion of the atoms at a given temperature, MD can provide insights into the flexibility of the molecule and the barriers to conformational changes. drugdesign.orgmpg.de Techniques like replica exchange with solute tempering (REST-MD) can enhance the sampling of the conformational space and help in understanding the dynamic exchange between different rotamers. copernicus.org This information is particularly valuable for understanding how the molecule might interact with other reactants or catalysts in solution.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. researchgate.netacs.orgevonik.com For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequencies can be calculated using harmonic or anharmonic approximations. acs.orgevonik.com The calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic asymmetric stretch of the -NCS group. Comparing calculated spectra for different conformers can also help in identifying the dominant conformation in a given state. researchgate.net

NMR chemical shifts and coupling constants can also be predicted using quantum chemical methods. These calculations can be particularly useful for complex molecules where spectral interpretation is challenging. By comparing the calculated and experimental NMR data, the solution-phase structure and conformation of this compound can be investigated.

Furthermore, TD-DFT calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.netacs.org These calculations provide information about the electronic transitions, which can be correlated with the observed absorption bands. researchgate.net

Computational Design of Novel this compound-Based Reactions and Derivatives

The insights gained from theoretical studies can be leveraged for the rational design of new reactions and derivatives of this compound. pwr.edu.plkallipos.grkallipos.gr By understanding the factors that control its reactivity and selectivity, new applications can be envisioned.

For example, computational screening can be used to identify new substrates that are likely to react efficiently with this compound. By calculating the activation barriers for a range of potential reactants, promising candidates for new synthetic methodologies can be identified.

Future Research Directions and Emerging Avenues for Triphenylsilyl Isothiocyanate

Development of Environmentally Benign Synthetic Protocols

The future development of triphenylsilyl isothiocyanate will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional syntheses of isothiocyanates can involve toxic reagents and solvents. semanticscholar.orgorganic-chemistry.org Future research is expected to focus on adapting established environmentally friendly methods to the synthesis of this compound.

Key research areas include:

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. alfa-chemistry.com Protocols utilizing water as a solvent or employing solvent-free reaction conditions, such as grinding techniques, could offer significant environmental benefits. researchgate.netorganic-chemistry.org Research could explore the feasibility of reacting triphenylsilyl chloride with a thiocyanate (B1210189) salt under mechanochemical (ball-milling) or aqueous conditions, potentially mediated by a phase-transfer catalyst. alfa-chemistry.comresearchgate.net

Alternative Reagents: The development of protocols using safer, more efficient reagents is a critical avenue. For instance, exploring the use of zinc peroxide or other green desulfurizing agents for the conversion of precursor amines could provide a cleaner synthetic route. researchgate.netresearchgate.net Similarly, adapting methods that use reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), an environmentally friendly coupling reagent, could prove fruitful. nih.gov

Energy-Efficient Methods: The application of microwave irradiation or sonication has been shown to accelerate reactions and improve yields in the synthesis of other isothiocyanates, often with reduced energy consumption compared to conventional heating. researchgate.netnih.gov Investigating these techniques for the production of this compound could lead to more efficient and sustainable processes.

Table 1: Potential Green Synthetic Approaches for this compound

| Green Chemistry Approach | Potential Protocol | Key Advantages | Relevant Findings for General Isothiocyanates |

|---|---|---|---|

| Aqueous Synthesis | Reaction of Triphenylsilyl Chloride with KSCN in water with a phase-transfer catalyst. | Reduces use of volatile organic solvents; simplifies workup. | Efficient synthesis of alkyl thiocyanates has been achieved in water. researchgate.net |

| Solvent-Free Synthesis | Mechanochemical grinding of solid triphenylsilyl halide and a thiocyanate salt. | Eliminates solvent waste; high reaction efficiency; potential for scalability. | Strecker synthesis of α-aminonitriles is highly efficient under solvent-free conditions. organic-chemistry.org |

| Alternative Desulfurizing Agents | Use of zinc peroxide in the conversion of a triphenylsilyl amine precursor. | Avoids toxic heavy metals or harsh reagents. | Zinc peroxide has been successfully used as a "clean" desulfurizing agent. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation of reactants in a high-boiling point green solvent (e.g., PEG). | Drastically reduced reaction times; improved energy efficiency. | Synthesis of various isothiocyanates is significantly accelerated by microwaves. nih.gov |

Exploration of Novel Reactivity Patterns and Selectivities

The reactivity of silyl (B83357) isothiocyanates is characterized by their ambident nucleophilicity, with potential for attack through either the nitrogen or sulfur atom. wikipedia.orgsmolecule.com While the reactivity of trimethylsilyl (B98337) isothiocyanate (TMSNCS) is well-documented in conjugate additions, ring-opening reactions, and heterocycle synthesis, the influence of the bulky triphenylsilyl group on these transformations remains a fertile area for investigation. rsc.orgthermofisher.insigmaaldrich.com

Future research will likely focus on how the significant steric hindrance of the triphenylsilyl moiety modulates the inherent reactivity of the Si-NCS group, leading to novel selectivities.

Sterically Controlled Selectivity: The three phenyl rings can be expected to create a sterically congested environment around the silicon-nitrogen bond. This could lead to enhanced chemo-, regio-, or stereoselectivity in reactions where TMSNCS is unselective. For example, in reactions with ambident electrophiles, the steric bulk might strongly favor attack at the less hindered sulfur atom over the nitrogen atom, or vice versa, depending on the substrate's geometry.

Asymmetric Transformations: The triphenylsilyl group could serve as a bulky directing group in asymmetric synthesis. By influencing the trajectory of incoming reagents, it could impart facial selectivity in additions to prochiral substrates.

Thermodynamic vs. Kinetic Control: The formation of isothiocyanates versus thiocyanates is often a matter of thermodynamic versus kinetic control. chemrxiv.org The electronic and steric properties of the triphenylsilyl group could alter the energy landscape of these competing pathways, potentially allowing for the selective formation of thermodynamically favored products under milder conditions than are possible with less bulky silyl isothiocyanates. rsc.org

Table 2: Predicted Influence of Triphenylsilyl Group on Reactivity vs. Trimethylsilyl Group

| Reaction Type | Known Reactivity with Trimethylsilyl Isothiocyanate (TMSNCS) | Hypothesized Reactivity with this compound | Potential Research Focus |

|---|---|---|---|

| Conjugate Addition | Efficient 1,4-addition to enones. rsc.org | May exhibit higher regioselectivity due to steric hindrance, potentially favoring specific Michael acceptors. | Investigating selectivity in additions to sterically demanding or multifunctionalized enones. |

| Ring-Opening of Epoxides/Aziridines | Readily opens small rings. thermofisher.insigmaaldrich.com | Slower reaction rate but potentially higher regioselectivity in the cleavage of unsymmetrical rings. | Exploring regioselective opening of chiral epoxides and aziridines. |

| Cycloaddition Reactions | Participates in the formation of various heterocycles. wikipedia.org | Steric bulk may inhibit certain cycloaddition pathways while enabling others, leading to novel heterocyclic scaffolds. | Synthesis of new classes of sterically encumbered heterocyclic compounds. |

| Nucleophilic Attack | Ambident nucleophile (N vs. S attack). wikipedia.org | Increased steric hindrance near the nitrogen atom may favor sulfur-centered nucleophilic attack. | Mechanistic studies to quantify the N/S selectivity ratio in comparison to TMSNCS. |

Integration into Advanced Catalytic Systems

The unique steric and electronic properties of the triphenylsilyl group make this compound an attractive building block for the design of novel catalysts. Future research is poised to explore its integration into both organocatalysis and metal-based catalytic systems.

Organocatalyst Development: Thioureas derived from isothiocyanates are a cornerstone of asymmetric organocatalysis, acting as powerful hydrogen-bond donors. beilstein-journals.orgbeilstein-journals.org The reaction of this compound with chiral amines could yield a new class of bulky thiourea (B124793) catalysts. The triphenylsilyl group would provide a sterically demanding environment, which could be crucial for achieving high enantioselectivity in reactions such as Michael additions or Biginelli reactions by creating well-defined chiral pockets. beilstein-journals.orgresearchgate.net

Ligand Design for Metal Catalysis: The isothiocyanate group can coordinate to metal centers. acs.orgmdpi.com this compound could be used directly as a ligand, where its steric bulk could influence the coordination sphere of a metal catalyst, thereby controlling its activity and selectivity. Furthermore, it can serve as a reagent to introduce the isothiocyanate functionality into more complex ligand scaffolds, creating novel pincer or bidentate ligands with a tunable steric profile. nsf.gov The use of bulky triphenylsilyl groups in other types of ligands has been shown to enhance stereoselectivity by preventing undesirable ligand exchange. cardiff.ac.uk

Applications in Materials Science and Organosilicon Chemistry

The incorporation of silicon into organic molecules often imparts enhanced thermal stability and unique material properties. chemicalbull.com this compound is a promising monomer and functionalizing agent for creating advanced materials.

Organosilicon Polymers: The isothiocyanate group is capable of participating in polymerization reactions. ugent.be The copolymerization of this compound with suitable comonomers could lead to novel organosilicon polymers. The rigid and bulky triphenylsilyl groups would likely result in polymers with high glass transition temperatures, enhanced thermal stability, and specific optical properties (e.g., high refractive index).

Surface Functionalization: The reactive isothiocyanate handle can be used to covalently graft the triphenylsilyl moiety onto the surfaces of materials like silica (B1680970) or other metal oxides. This would create surfaces with tailored properties, such as hydrophobicity, and could be used to prepare novel stationary phases for chromatography or solid-supported reagents.

Advanced Electrolytes: Organosilicon compounds containing isothiocyanate or related groups have been investigated for use in electrolyte compositions for high-performance batteries, where they can enhance electrochemical and thermal stability. google.com The properties of this compound suggest it could be a valuable additive or component in the design of next-generation electrolytes for lithium-ion batteries or other electrochemical devices.

Building Block in Complex Synthesis: The triphenylsilyl group can act as a bulky protecting or directing group in the synthesis of complex molecules. Its application has been noted in synthetic studies toward complex natural products containing the isothiocyanate functionality, such as N-methylwelwitindolinone C isothiocyanate. bham.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing triphenylsilyl isothiocyanate, and what experimental conditions are critical for optimizing yield?

- This compound can be synthesized via the reaction of triphenylsilyl amine with thiophosgene under controlled conditions. Key parameters include maintaining anhydrous environments (due to moisture sensitivity) and using base catalysts like triethylamine to stabilize intermediates. Solvents such as dichloromethane or tetrahydrofuran are preferred for their inertness. Purification typically involves column chromatography to isolate the product from byproducts like thiourea derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure, with distinct signals for the silyl group (e.g., NMR at δ −18 to −25 ppm) and isothiocyanate moiety ( NMR at ~125 ppm). Fourier-Transform Infrared (FTIR) spectroscopy identifies the N=C=S stretching vibration (~2050–2100 cm). Mass spectrometry (MS) and elemental analysis further validate purity and molecular composition. For novel derivatives, X-ray crystallography may resolve steric effects from the bulky triphenylsilyl group .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Store the compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis. Avoid exposure to moisture, amines, and alcohols, which can trigger side reactions. Use gloveboxes for weighing and dispensing. Safety protocols include fume hood usage and personal protective equipment (PPE) due to potential respiratory irritancy .

Advanced Research Questions

Q. How does the triphenylsilyl group influence the reactivity of isothiocyanate in cycloaddition or nucleophilic addition reactions?

- The triphenylsilyl group introduces steric hindrance, directing regioselectivity in reactions like [4+2] cycloadditions. Computational studies (e.g., DFT calculations) reveal that the silyl group stabilizes transition states via hyperconjugation, favoring endo products. Comparative experiments with phenyl isothiocyanate derivatives show reduced reaction rates but improved selectivity in heterocycle formation .

Q. What methodologies can optimize reaction parameters for synthesizing this compound-derived heterocycles?

- Fractional factorial designs are effective for screening variables (e.g., temperature, solvent polarity, catalyst loading). Central composite designs (CCD) refine optimal conditions. For example, in synthesizing silylated quinazolines, response surface methodology (RSM) identified 80°C and 1.2 equiv. of this compound as ideal, achieving 85% yield .

Q. How can computational chemistry resolve contradictions in reported reaction pathways for this compound?

- Discrepancies in literature (e.g., competing 5- vs. 6-membered ring formation) can be addressed using DFT to map energy profiles. For instance, studies on β-(2-aminophenyl)-α,β-ynones showed that the silyl group lowers the activation energy for 6-exo-dig cyclization by 5.2 kcal/mol compared to nonsilylated analogs .

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

- The compound serves as a precursor for chiral silyl thiourea ligands, which enhance enantioselectivity in organocatalytic reactions (e.g., Michael additions). Structural modifications, such as introducing electron-withdrawing groups on the aryl ring, improve catalytic efficiency. X-ray analysis of metal complexes reveals coordination modes that stabilize transition states .

Q. How can researchers address discrepancies in reported biological activities of silylated isothiocyanate derivatives?

- Meta-analyses of in vitro studies should account for variables like cell line specificity and assay conditions (e.g., pH, incubation time). Dose-response curves and mechanistic studies (e.g., apoptosis assays) clarify bioactivity. For example, conflicting cytotoxicity reports may arise from differences in cellular uptake efficiency, which can be quantified via fluorescence tagging .

Methodological Guidance

- Synthetic Optimization : Use a two-step approach: (1) fractional factorial design to identify critical factors (e.g., reagent stoichiometry, solvent), followed by (2) CCD for response optimization .

- Data Validation : Cross-reference NMR and MS data with computational predictions (e.g., Gaussian-based chemical shift calculations) to confirm structural assignments .

- Safety Compliance : Adhere to OSHA standards for handling isothiocyanates, including vapor exposure limits (TLV 0.1 ppm) and spill containment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.